molecular formula C20H16O3 B14304670 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol CAS No. 112575-95-8

1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol

Cat. No.: B14304670
CAS No.: 112575-95-8
M. Wt: 304.3 g/mol
InChI Key: RLHAHBDBAMOSNW-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol is an organic compound with a complex structure that includes a fluorene backbone substituted with hydroxymethyl and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with suitable organic solvents, followed by cyclization in the presence of organic bases . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification methods such as chromatography and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxymethyl groups to carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl and diol groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

112575-95-8

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

1-[2-(hydroxymethyl)phenyl]-9H-fluorene-2,9-diol

InChI

InChI=1S/C20H16O3/c21-11-12-5-1-2-6-13(12)18-17(22)10-9-15-14-7-3-4-8-16(14)20(23)19(15)18/h1-10,20-23H,11H2

InChI Key

RLHAHBDBAMOSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC3=C2C(C4=CC=CC=C34)O)O

Origin of Product

United States

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